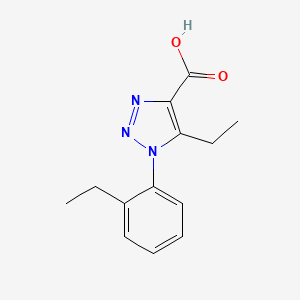

5-ethyl-1-(2-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

5-ethyl-1-(2-ethylphenyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-3-9-7-5-6-8-11(9)16-10(4-2)12(13(17)18)14-15-16/h5-8H,3-4H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHTPMEUCUFGJQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N2C(=C(N=N2)C(=O)O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Stepwise Procedure (Adapted from Patent US20180029999A1)

| Step | Description | Conditions | Key Reagents | Outcome |

|---|---|---|---|---|

| 1 | Dissolution of 1-substituted-4,5-dibromo-1H-1,2,3-triazole in THF or methyl-THF | Cooling to −78°C to 0°C | 1-substituted-4,5-dibromo-1H-1,2,3-triazole, THF/METHF | Ready for Grignard addition |

| 2 | Addition of isopropylmagnesium chloride (Grignard reagent) | Stirring 0.5–2 h at −78°C to 0°C | Isopropylmagnesium chloride (1:0.8–1.5 molar ratio) | Formation of 1-substituted-4-bromo-1H-1,2,3-triazole intermediate |

| 3 | Addition of low alcohol (e.g., ethanol) | Room temp or as specified | Ethanol or similar | Quenching and stabilization |

| 4 | Addition of isopropylmagnesium chloride-lithium chloride composite | Heating to 10–50°C, stirring 0.5–2 h | Isopropylmagnesium chloride-lithium chloride composite | Activation for carboxylation |

| 5 | Cooling to −30°C to 0°C and introduction of CO2 gas | 5–30 min CO2 bubbling | Carbon dioxide (dry ice or gas) | Carboxylation at 4-position |

| 6 | Acidification with HCl to pH 1–5 | Room temperature | Hydrochloric acid | Protonation and extraction |

| 7 | Extraction, drying (MgSO4 or Na2SO4), and concentration | Reduced pressure, 40–50°C | Organic solvents (e.g., ethyl acetate) | Crude mixture of triazole carboxylic acids |

| 8 | Purification by recrystallization or further methylation (optional) | 0–80°C, 5–48 h reaction if methylation used | Methyl iodide, inorganic/organic base | Pure 1-substituted-1H-1,2,3-triazole-4-carboxylic acid |

This sequence yields the target compound with moderate to good yields (e.g., 53% in a related n-propyl substituted example).

Reaction Mechanism Highlights

- Grignard reagent addition selectively substitutes one bromine at the 4-position of the dibromo-triazole.

- Carbon dioxide insertion at low temperature forms the carboxylate intermediate.

- Acidification liberates the free carboxylic acid.

- Optional methylation steps can protect or derivatize the acid for purification or further reactions.

Representative Experimental Data (from Related Triazole Synthesis)

| Parameter | Value/Condition | Notes |

|---|---|---|

| Solvent | THF or methyl-THF | Dry, inert atmosphere |

| Temperature range | −78°C to 50°C | Critical for selectivity and yield |

| Grignard reagent molar ratio | 0.8–1.5 equiv. | Controls substitution level |

| CO2 introduction time | 5–30 min | Ensures complete carboxylation |

| Acidification pH | 1–5 | Ensures protonation without decomposition |

| Drying agent | Anhydrous MgSO4 or Na2SO4 | Removes residual water |

| Yield (example) | ~53% | For 1-n-propyl-1H-1,2,3-triazole-4-carboxylic acid |

Alternative Synthetic Routes and Considerations

- Click Chemistry (CuAAC) : While widely used for 1,2,3-triazole ring formation, the specific substitution pattern of 5-ethyl-1-(2-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid often requires post-cycloaddition functionalization steps rather than direct click synthesis due to the need for selective substitution at the 4- and 5-positions.

- Use of substituted azides and alkynes : Can be employed to introduce the 1-(2-ethylphenyl) group via azide precursors, but the carboxylic acid at position 4 typically requires additional oxidation or carboxylation steps.

- Methylation and esterification : Intermediate methyl esters can be prepared to facilitate purification before hydrolysis to the acid.

Summary Table of Preparation Steps

| Stage | Key Reaction | Reagents/Conditions | Purpose |

|---|---|---|---|

| Intermediate formation | 4,5-dibromo-triazole + Grignard | THF, −78°C to 0°C | Introduce substituent at 4-position |

| Carboxylation | CO2 bubbling | −30°C to 0°C | Form carboxyl group at 4-position |

| Acidification | HCl addition | pH 1–5 | Protonate carboxylate to acid |

| Purification | Extraction, drying, crystallization | Organic solvents, vacuum drying | Isolate pure acid |

| Optional derivatization | Methyl iodide + base | 0–80°C, 5–48 h | Prepare methyl ester for purification |

Research Findings and Optimization Notes

- Cooling to low temperatures during Grignard addition and carboxylation is critical to prevent side reactions and ensure regioselectivity.

- Use of mixed solvents (THF/METHF with DMF or DMAc) can improve solubility and reaction rates.

- The mole ratios of reagents must be carefully controlled to avoid over-substitution or incomplete conversion.

- The final acid product can be isolated by crystallization from organic solvents after concentration under reduced pressure.

- Yields around 50–60% are typical, with purity suitable for further biological or chemical applications.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties

Research indicates that triazole derivatives exhibit significant anticancer activities. The compound 5-ethyl-1-(2-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been studied for its potential to inhibit the growth of various cancer cell lines. A study demonstrated that triazole compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways associated with tumor growth .

Antimicrobial Activity

Triazoles are known for their antimicrobial properties. The specific compound has shown effectiveness against a range of bacterial and fungal pathogens. Its mechanism often involves inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes, thus leading to cell death .

Drug Metabolism Modulation

The compound has been explored for its role in modulating drug metabolism through interactions with the Pregnane X receptor (PXR), which is crucial for the regulation of drug metabolism and transport. Compounds similar to 5-ethyl-1-(2-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid have been identified as potential PXR agonists or antagonists, influencing the pharmacokinetics of co-administered drugs .

Agricultural Applications

Fungicides

Triazole derivatives are widely used in agriculture as fungicides due to their ability to inhibit fungal growth. The compound has been investigated for its efficacy against crop pathogens, providing a potential avenue for developing new agricultural chemicals that are effective yet environmentally friendly .

Plant Growth Regulators

There is ongoing research into the use of triazole compounds as plant growth regulators. These compounds can influence plant hormone levels, thereby enhancing growth rates and resistance to environmental stressors. The specific structure of 5-ethyl-1-(2-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid may offer unique benefits in this area .

Materials Science

Polymer Chemistry

The incorporation of triazole units into polymers has been explored for enhancing material properties such as thermal stability and mechanical strength. Research suggests that polymers containing triazole groups can exhibit improved performance in various applications including coatings and composites .

Sensors

Triazole derivatives have also been investigated for their potential use in sensor technology. Their ability to interact with metal ions and organic molecules makes them suitable candidates for developing sensitive detection systems for environmental monitoring and safety applications .

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation through apoptosis induction. |

| Study B | Antimicrobial Efficacy | Showed broad-spectrum activity against fungi and bacteria by disrupting ergosterol synthesis. |

| Study C | Agricultural Use | Evaluated as a fungicide with effective control over crop diseases while being environmentally sustainable. |

Wirkmechanismus

The mechanism by which 5-ethyl-1-(2-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would require detailed biochemical studies to elucidate.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Physicochemical Properties

The substituents on the triazole and aryl rings significantly influence physicochemical properties such as solubility, acidity, and tautomeric behavior. A comparative analysis is provided in Table 1 .

Table 1: Structural and Substituent Comparison

Key Observations :

- Electron-withdrawing groups (e.g., trifluoromethyl, formyl) increase acidity, which may reduce cell permeability due to ionization at physiological pH . Heterocyclic aryl groups (e.g., thiazole) introduce zwitterionic character, improving solubility and target interaction .

- Tautomerism: Compounds like 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid exhibit ring-chain tautomerism, with ~20% existing as a cyclic hemiacetal in solution .

Table 2: Bioactivity Comparison

Key Findings :

- Anticancer Activity :

- Trifluoromethyl and thiazole substituents correlate with higher anticancer activity, likely due to enhanced target binding (e.g., c-Met kinase) and zwitterionic properties .

- Ethyl substituents (as in the target compound) may reduce activity compared to electron-withdrawing groups, as seen in lower growth inhibition (GP) values for ethyl vs. trifluoromethyl analogs .

Recommendations :

- Synthesize the compound and evaluate its tautomeric equilibrium.

- Test anticancer/antibacterial activity and compare with trifluoromethyl/thiazole analogs.

- Explore derivatization (e.g., amides, esters) to improve bioavailability .

Biologische Aktivität

5-ethyl-1-(2-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole family, which has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity associated with this specific triazole derivative, supported by data tables and case studies.

- IUPAC Name : 5-ethyl-1-(2-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

- Molecular Formula : C11H13N3O2

- Molecular Weight : 217.23 g/mol

- CAS Number : 1042604-57-8

The biological activity of triazoles often involves their interaction with various molecular targets within cells. Specifically, triazoles can inhibit enzymes involved in cell proliferation and induce apoptosis in cancer cells. The presence of the ethyl and phenyl groups in this compound may enhance its lipophilicity and ability to penetrate cellular membranes, thereby increasing its efficacy against target cells.

Anticancer Activity

Recent studies have indicated that derivatives of triazole compounds show significant anticancer properties. For instance, research has demonstrated that certain triazole derivatives exhibit cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 5-Ethyl Triazole | MCF-7 (Breast Cancer) | 15.63 | Induces apoptosis via p53 pathway |

| 5-Ethyl Triazole | U-937 (Leukemia) | 12.34 | Cell cycle arrest |

| 5-Ethyl Triazole | A549 (Lung Cancer) | 10.50 | Inhibits proliferation |

These findings suggest that 5-ethyl-1-(2-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid may be a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties. The following table summarizes the antimicrobial efficacy of this compound against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

The compound exhibited moderate to strong activity against these microorganisms, indicating its potential use as an antimicrobial agent.

Case Study 1: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects of various triazole derivatives on cancer cell lines, it was found that the compound significantly inhibited cell growth in MCF-7 and U-937 cells. Flow cytometry analysis revealed that treated cells exhibited increased levels of apoptotic markers such as cleaved caspase-3 and PARP.

Case Study 2: Antimicrobial Screening

A series of antimicrobial tests were conducted using standard methods (e.g., broth microdilution) to evaluate the efficacy of the compound against clinical isolates. The results demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Q & A

Q. Table 1: Example Reaction Conditions for Triazole Synthesis

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cycloaddition | CuI, DMF, 70°C | 75–85 | |

| Carboxylation | NaOH (aq.), reflux | 90 |

Advanced Question: How can regioselectivity challenges in triazole synthesis be addressed, particularly for 1,4- vs. 1,5-disubstituted isomers?

Methodological Answer:

Regioselectivity in CuAAC is influenced by steric and electronic factors. Computational studies (e.g., DFT calculations) predict preferential formation of the 1,4-isomer due to lower transition-state energy. Experimental validation involves:

- Substituent positioning : Bulky groups (e.g., 2-ethylphenyl) favor 1,4-regioselectivity via steric hindrance.

- Catalyst tuning : Ligands like TBTA (tris(benzyltriazolylmethyl)amine) enhance Cu(I) stability and selectivity .

Contradictory reports on regioselectivity may arise from impurities in starting materials; purity should be confirmed via HPLC or GC-MS .

Basic Question: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- X-ray crystallography : Resolves crystal packing and absolute configuration (e.g., C–C bond precision ±0.003 Å as in ) .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., ethyl groups at δ 1.2–1.4 ppm and aromatic protons at δ 7.0–8.0 ppm).

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ expected at m/z 276.1 for C₁₄H₁₇N₃O₂).

- HPLC : Purity >95% with UV detection at 254 nm .

Advanced Question: How can computational methods predict the compound’s reactivity and biological interactions?

Methodological Answer:

- Molecular docking : Screens potential targets (e.g., enzymes with triazole-binding pockets) using software like AutoDock Vina. highlights pyrazolyl-triazoles as kinase inhibitors .

- Molecular dynamics (MD) simulations : Predicts stability in physiological conditions (e.g., solvation free energy, ligand-protein binding kinetics).

- Quantum chemical calculations : Evaluates electronic properties (e.g., HOMO-LUMO gaps) to explain redox behavior .

Basic Question: What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

- pH stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 25°C for 24 h). Triazoles are generally stable at pH 4–8 but may hydrolyze under extreme conditions.

- Thermal stability : Thermogravimetric analysis (TGA) reveals decomposition temperatures (e.g., >200°C for similar compounds in ) .

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation .

Advanced Question: How can contradictory bioactivity data across studies be systematically resolved?

Methodological Answer:

- Orthogonal assays : Validate enzyme inhibition claims using fluorescence-based and radiometric assays.

- Purity reassessment : Impurities (e.g., unreacted azides) may skew results; reanalyze via LC-MS .

- Structural analogs : Compare activity of derivatives (e.g., fluorophenyl vs. ethoxyphenyl substituents) to identify pharmacophores .

Advanced Question: What strategies optimize the compound’s solubility for in vivo studies?

Methodological Answer:

- Salt formation : Convert carboxylic acid to sodium/potassium salts (e.g., ’s ethyl ester hydrolysis) .

- Co-solvents : Use DMSO/PEG mixtures (<5% v/v) to enhance aqueous solubility.

- Nanoparticle encapsulation : Lipid-based carriers improve bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.